molecular formula C15H15NO6 B1611199 N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide CAS No. 287194-32-5

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Cat. No. B1611199
CAS RN: 287194-32-5
M. Wt: 305.28 g/mol
InChI Key: QEWNFXQPRKSOEB-UHFFFAOYSA-N
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Description

The compound “N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide” is a complex organic molecule. It contains a 7-oxabicyclo[4.1.0]hept-3-ene moiety, which is a type of bicyclic compound containing an oxygen atom . This moiety is attached to a benzamide group, which consists of a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and multiple functional groups. The 7-oxabicyclo[4.1.0]hept-3-ene moiety would likely impart a rigid, three-dimensional structure to the molecule . The benzamide and dimethoxy groups would add additional complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic structure could impart rigidity to the molecule, while the amide and ether groups could influence its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study and application of this compound could be a potential area for future research, particularly if it shows promising biological activity or unique chemical properties .

properties

IUPAC Name

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWNFXQPRKSOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476397
Record name N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

CAS RN

287194-32-5
Record name N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Reactant of Route 2
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Reactant of Route 4
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Reactant of Route 5
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Reactant of Route 6
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

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